

Spectroscopic Characterization of 4-amino-N-cyclohexylbenzamide: A Technical Guide

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Compound of Interest

Compound Name: 4-amino-N-cyclohexylbenzamide

Cat. No.: B098194

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Introduction

4-amino-N-cyclohexylbenzamide is a chemical compound of interest in medicinal chemistry and materials science due to its unique structural features, which include a primary aromatic amine, a secondary amide, and a cyclohexyl group.[1][2] A thorough understanding of its molecular structure is paramount for its application and further development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the chemical structure and purity of this compound. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for **4-amino-N-cyclohexylbenzamide**, based on established principles and data from analogous compounds, in the absence of publicly available experimental spectra. The methodologies for acquiring such data are also detailed to provide a complete analytical framework for researchers.

Molecular Structure and Key Features

To fully appreciate the spectroscopic data, it is essential to first visualize the molecular structure of **4-amino-N-cyclohexylbenzamide**.

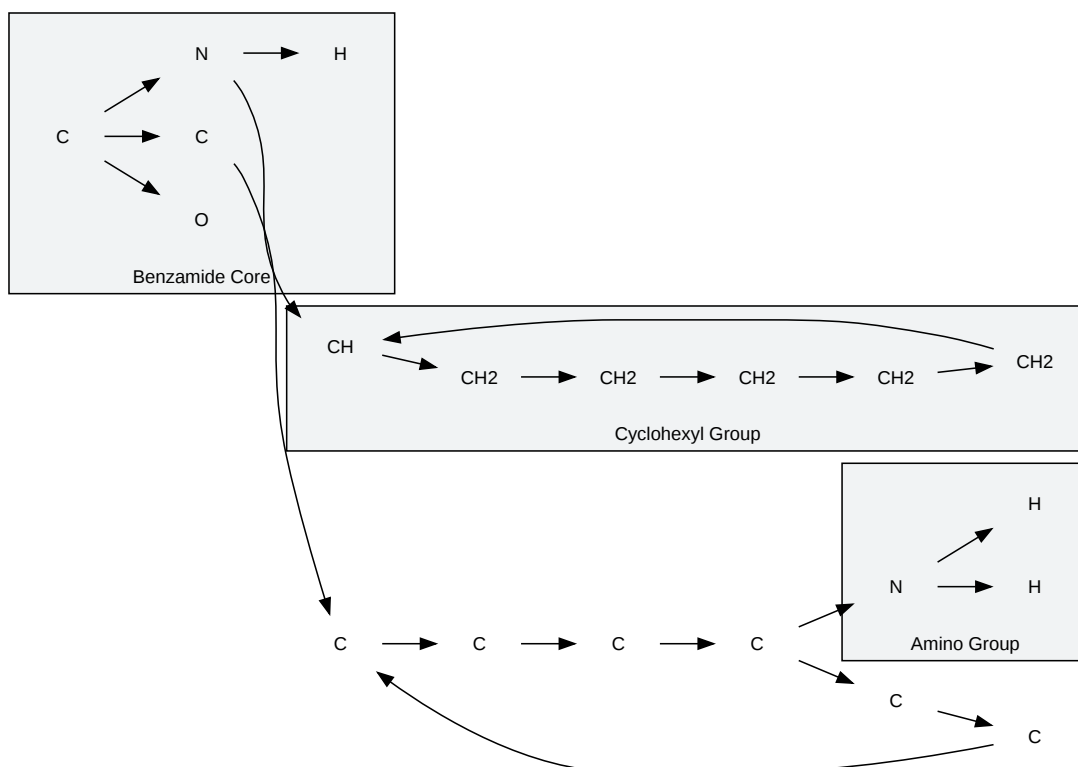


Figure 1. Molecular Structure of 4-amino-N-cyclohexylbenzamide

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Caption: Molecular structure of **4-amino-N-cyclohexylbenzamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.^[3] For **4-amino-N-cyclohexylbenzamide**, both ^1H and ^{13}C NMR are crucial for structural confirmation.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra for a small organic molecule like **4-amino-N-cyclohexylbenzamide** is as follows:

- Sample Preparation:
 - Weigh approximately 5-10 mg of the solid sample for ^1H NMR and 20-50 mg for ^{13}C NMR.
 - Dissolve the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry vial. The choice of solvent is critical and should be based on the sample's solubility and the desired chemical shift window.
 - Once fully dissolved, transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure no solid particles are transferred as they can degrade the spectral resolution.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
 - Shim the magnetic field to achieve homogeneity, which is essential for sharp, well-resolved peaks. Automated shimming routines are standard on modern spectrometers.
- Data Acquisition:
 - Acquire a ^1H NMR spectrum using a standard pulse sequence. A sufficient number of scans (typically 8 to 16) should be averaged to obtain a good signal-to-noise ratio.

- For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each unique carbon. A larger number of scans (often several hundred to thousands) is required due to the lower natural abundance of ^{13}C .

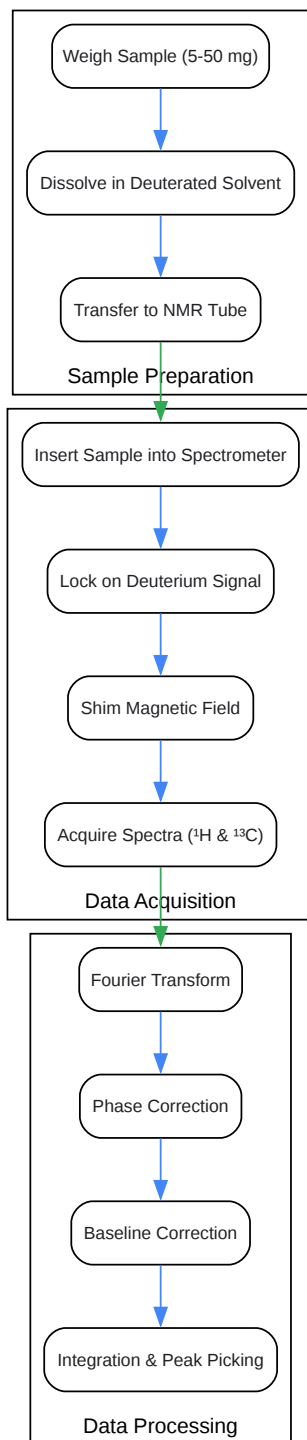


Figure 2. Experimental Workflow for NMR Spectroscopy

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Caption: A generalized workflow for NMR sample preparation and data acquisition.

Predicted ^1H NMR Spectral Data

The predicted ^1H NMR spectrum of **4-amino-N-cyclohexylbenzamide** in CDCl_3 is expected to show distinct signals for the aromatic, amine, amide, and cyclohexyl protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.6	Doublet	2H	Aromatic protons ortho to the carbonyl group
~ 6.6	Doublet	2H	Aromatic protons meta to the carbonyl group
~ 6.1	Broad Singlet	1H	Amide N-H
~ 4.0	Broad Singlet	2H	Amine N-H ₂
~ 3.9	Multiplet	1H	Cyclohexyl C-H adjacent to the nitrogen
~ 2.0 - 1.2	Multiplets	10H	Remaining cyclohexyl C-H ₂

Interpretation:

- The aromatic protons are expected to appear as two distinct doublets due to the electronic effects of the amino and benzamide groups. The protons ortho to the electron-withdrawing carbonyl group will be deshielded and appear downfield, while the protons ortho to the electron-donating amino group will be shielded and appear upfield.
- The amide and amine protons will likely appear as broad singlets due to quadrupole broadening and potential hydrogen exchange. Their chemical shifts can be sensitive to concentration and temperature.

- The cyclohexyl protons will exhibit complex multiplets in the aliphatic region of the spectrum. The proton attached to the carbon bearing the nitrogen will be the most downfield of the cyclohexyl protons due to the inductive effect of the nitrogen atom.

Predicted ^{13}C NMR Spectral Data

The predicted proton-decoupled ^{13}C NMR spectrum in CDCl_3 will show distinct signals for each unique carbon atom in the molecule.

Chemical Shift (δ , ppm)	Assignment
~ 168	Carbonyl carbon ($\text{C}=\text{O}$)
~ 150	Aromatic carbon attached to the amino group
~ 129	Aromatic carbons ortho to the carbonyl group
~ 125	Aromatic carbon attached to the carbonyl group
~ 114	Aromatic carbons meta to the carbonyl group
~ 49	Cyclohexyl carbon attached to the nitrogen
~ 33	Cyclohexyl carbons
~ 26	Cyclohexyl carbons
~ 25	Cyclohexyl carbon

Interpretation:

- The carbonyl carbon is the most deshielded and will appear at the lowest field.
- The aromatic carbons will have distinct chemical shifts based on their substitution. The carbon attached to the electron-donating amino group will be shielded, while the carbons ortho and para to the electron-withdrawing carbonyl group will be deshielded.
- The cyclohexyl carbons will appear in the aliphatic region, with the carbon directly attached to the nitrogen being the most downfield due to the electronegativity of the nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.^[4]

Experimental Protocol: FTIR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

- Instrument Preparation:
 - Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
- Sample Analysis:
 - Place a small amount of the solid **4-amino-N-cyclohexylbenzamide** sample directly onto the ATR crystal.
 - Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
 - Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically subtract the background spectrum from the sample spectrum.
 - The resulting spectrum can be analyzed for characteristic absorption bands.

Predicted IR Spectral Data

The IR spectrum of **4-amino-N-cyclohexylbenzamide** is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C=C bonds.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3450 - 3300	Medium, Sharp (doublet)	N-H stretch (primary amine)
~ 3300	Medium, Broad	N-H stretch (secondary amide)
~ 3100 - 3000	Medium	Aromatic C-H stretch
~ 2930, 2850	Strong	Aliphatic C-H stretch (cyclohexyl)
~ 1630	Strong, Sharp	C=O stretch (amide I band)
~ 1600, 1580	Medium	Aromatic C=C stretch
~ 1540	Medium	N-H bend (amide II band)
~ 1250	Medium	C-N stretch

Interpretation:

- The presence of a primary amine will be indicated by a doublet in the N-H stretching region.
- The secondary amide N-H stretch will appear as a broader band.
- The strong, sharp absorption around 1630 cm⁻¹ is a clear indicator of the amide carbonyl group.
- The distinction between aromatic and aliphatic C-H stretches is also clearly visible.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.^[5]

Experimental Protocol: Mass Spectrometry (Electron Ionization)

Electron Ionization (EI) is a common ionization technique for relatively volatile and thermally stable small molecules.

- Sample Introduction:
 - A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography.
 - The sample is vaporized in the ion source under high vacuum.
- Ionization:
 - The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a radical cation known as the molecular ion ($M^{+\bullet}$).
- Mass Analysis:
 - The molecular ion and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection:
 - The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Predicted Mass Spectral Data

The mass spectrum of **4-amino-N-cyclohexylbenzamide** is expected to show a molecular ion peak and several characteristic fragment ions. The molecular weight of **4-amino-N-cyclohexylbenzamide** is 218.29 g/mol [\[1\]](#)

m/z	Predicted Identity
218	Molecular ion $[M]^+\bullet$
120	$[H_2N-C_6H_4-CO]^+$ (Benzoyl cation fragment)
92	$[H_2N-C_6H_4]^+$ (Aniline fragment)
83	$[C_6H_{11}]^+$ (Cyclohexyl cation)

Interpretation and Fragmentation Pathway:

The most likely fragmentation pathway involves the cleavage of the amide bond, which is a common fragmentation for amides.[6]

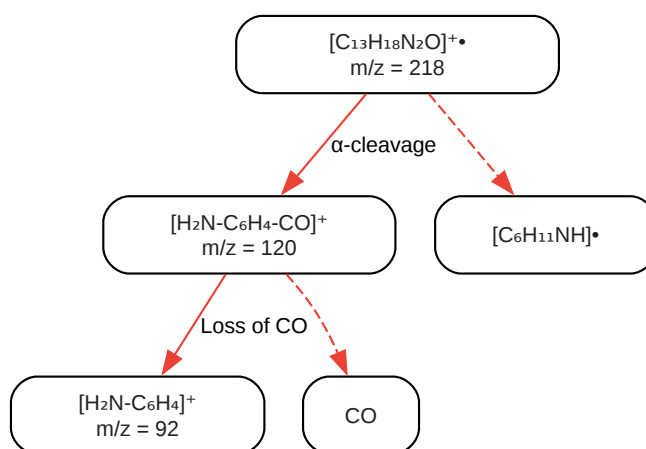


Figure 3. Predicted Mass Spectrometry Fragmentation of 4-amino-N-cyclohexylbenzamide

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Caption: A simplified representation of the predicted primary fragmentation pathway.

The molecular ion at m/z 218 would be observed. The base peak is likely to be the benzoyl cation fragment at m/z 120, formed by the cleavage of the C-N bond of the amide. This

fragment can further lose a molecule of carbon monoxide to give the aniline fragment at m/z 92. The cyclohexyl cation at m/z 83 is also a possible fragment.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **4-amino-N-cyclohexylbenzamide**, along with detailed experimental protocols for acquiring this data. While the presented spectral data is predictive, it is based on sound spectroscopic principles and data from analogous structures, offering a reliable framework for the characterization of this compound. Researchers and drug development professionals can utilize this guide to aid in the synthesis, purification, and structural confirmation of **4-amino-N-cyclohexylbenzamide**, ensuring the quality and integrity of their work.

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